4-ブロモ-N-(2-ピリジル)ベンゼンスルホンアミド

説明

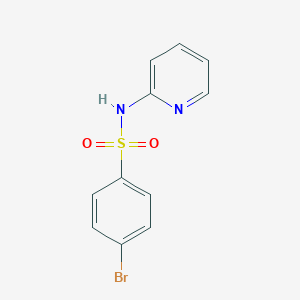

4-Bromo-N-(2-pyridyl)benzenesulfonamide is an organic compound with the molecular formula C11H9BrN2O2S and a molecular weight of 313.17 g/mol. This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to a pyridine ring through a sulfonamide group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

科学的研究の応用

4-Bromo-N-(2-pyridyl)benzenesulfonamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and inflammatory diseases.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

作用機序

Mode of Action

It is known that this compound is an intermediate in the synthesis of Sulfasalazine related compounds . .

Biochemical Pathways

As an intermediate in the synthesis of Sulfasalazine related compounds , it may potentially influence the biochemical pathways associated with these compounds

Result of Action

Given its role as an intermediate in the synthesis of Sulfasalazine related compounds , it may have similar effects to these compounds.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2-pyridyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-aminopyridine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

4-Bromobenzenesulfonyl chloride+2-Aminopyridine→4-Bromo-N-(2-pyridyl)benzenesulfonamide+HCl

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-N-(2-pyridyl)benzenesulfonamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene may be used to dissolve the reactants and facilitate the reaction .

化学反応の分析

Types of Reactions

4-Bromo-N-(2-pyridyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted sulfonamides, thiols, or ethers.

Oxidation: Products include sulfonic acids or sulfonyl chlorides.

Reduction: Products include primary or secondary amines.

類似化合物との比較

4-Bromo-N-(2-pyridyl)benzenesulfonamide can be compared with other sulfonamide compounds such as:

Sulfanilamide: A simpler sulfonamide with antibacterial properties.

Sulfapyridine: Another sulfonamide used in the treatment of bacterial infections.

Sulfasalazine: A prodrug used in the treatment of inflammatory bowel disease and rheumatoid arthritis.

The uniqueness of 4-Bromo-N-(2-pyridyl)benzenesulfonamide lies in its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis .

生物活性

4-Bromo-N-(2-pyridyl)benzenesulfonamide is an organic compound with significant biological activity, particularly in biochemical assays and medicinal chemistry. This article explores its structure, mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H9BrN2O2S

- Molecular Weight : 313.17 g/mol

- CAS Number : 3609-89-0

The compound features a bromine atom attached to a benzene ring, which is linked to a pyridine ring through a sulfonamide group. This unique structure contributes to its diverse biological activities.

4-Bromo-N-(2-pyridyl)benzenesulfonamide acts primarily as a biochemical probe in enzyme activity studies and protein interactions. It is particularly noted for its role as an intermediate in the synthesis of sulfasalazine-related compounds, which are used in treating inflammatory diseases.

Biochemical Pathways

- Inhibition of Enzymes : The compound has been shown to inhibit specific lipoxygenases, which are enzymes involved in the metabolism of arachidonic acid, leading to the production of inflammatory mediators. This inhibition can be beneficial in managing conditions like skin diseases and cancer .

- Protein Interactions : It interacts with human serum albumin (HSA), affecting its pharmacokinetics and therapeutic efficacy. Studies indicate that the interaction occurs through static fluorescence quenching, involving hydrophobic interactions and hydrogen bonding .

Biological Applications

4-Bromo-N-(2-pyridyl)benzenesulfonamide has been studied for various biological activities:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties, making it a candidate for further development in antimicrobial therapies .

- Anti-inflammatory Potential : Its ability to inhibit lipoxygenases suggests potential applications in treating inflammatory conditions .

- Cancer Research : The compound's role in modulating enzyme activity positions it as a potential therapeutic agent in cancer treatment strategies .

Table 1: Summary of Biological Activities

Case Study: Inhibition of Lipoxygenases

A study focused on the inhibition of 12-lipoxygenase (12-LOX) demonstrated that 4-Bromo-N-(2-pyridyl)benzenesulfonamide exhibits nanomolar potency against this enzyme. The compound showed excellent selectivity over related lipoxygenases and cyclooxygenases, highlighting its potential as a therapeutic agent for conditions linked to oxidative stress and inflammation .

特性

IUPAC Name |

4-bromo-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYAOASOWZRBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967183 | |

| Record name | 4-Bromo-N-(pyridin-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203758 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5273-99-4 | |

| Record name | 4-Bromo-N-(pyridin-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。